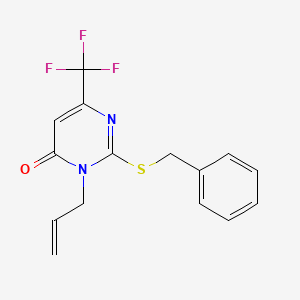

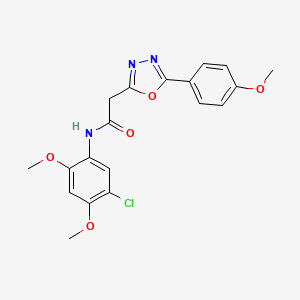

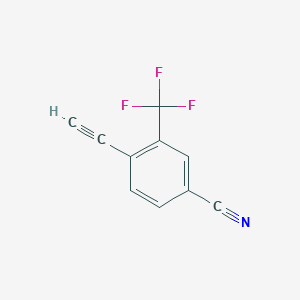

![molecular formula C5H7NO2 B2538850 2,3-Dihydro-[1,4]oxazine-4-carbaldehyde CAS No. 61157-72-0](/img/structure/B2538850.png)

2,3-Dihydro-[1,4]oxazine-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Dihydro-[1,4]oxazine-4-carbaldehyde (DICO) is a versatile and interesting compound with a wide range of applications in both organic and inorganic chemistry. It is a key intermediate in the synthesis of many heterocyclic compounds and is used in the preparation of pharmaceuticals, agrochemicals, and other compounds. DICO is a highly reactive compound and its reactivity is dependent on its oxidation state. Its reactivity can be further enhanced by the presence of a catalyst.

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

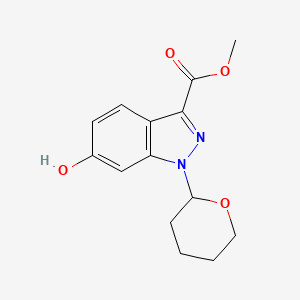

The 2,3-dihydro-1,4-benzodioxane motif serves as a crucial building block in the design and synthesis of pharmaceutical agents. Notable examples include:

- Doxazosin : An antihypertensive drug that selectively antagonizes α1-adrenergic receptors. Its chiral 2,3-dihydro-1,4-benzodioxane ring contributes to its pharmacological activity .

- MKC-242 : An antidepressant compound containing the benzodioxane ring. Its stereochemistry plays a role in its efficacy .

- WB4101 : A potent α1D-adrenergic antagonist with applications in cardiovascular research .

- BSF-190555 : An agonist for serotonin receptors, relevant in the study of neurological disorders .

Organic Synthesis and Catalysis

Researchers have explored synthetic methods to construct chiral 2,3-dihydro-1,4-benzodioxane frameworks. Palladium-catalyzed intramolecular etherification and asymmetric O-arylation coupling reactions have been employed to access these motifs .

Materials Science

The 1,4-oxazine ring has been investigated as an anchoring group for constructing functional materials. For instance, de/rehydrogenation of 1,4-oxazine linkers efficiently switches single-molecule junctions between low- and high-conducting states, making it relevant in molecular electronics .

Green Chemistry

Recent work has focused on CO2-based cascade processes for the synthesis of benzoxazine-2-one derivatives. These compounds have potential pharmaceutical applications, and the use of CO2 as a reactant aligns with sustainable practices .

Bioactive Natural Products

Chiral benzodioxane derivatives are found in natural products like silybin from Silybum marianum Gaertn. Silybin exhibits antihepatotoxic activities and contains the characteristic 2,3-dihydro-1,4-benzodioxane ring .

Enzyme Evolution and Biocatalysis

Recent research has explored enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motifs using engineered Candida antarctica lipase B. Mutants A225F and A225F/T103A were found to catalyze the kinetic resolution of the substrate, providing insights for enzyme evolution strategies .

Mécanisme D'action

Target of Action

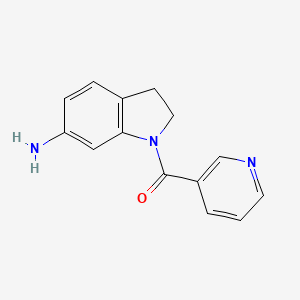

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Related compounds have been shown to interact with their targets in a manner that results in changes in cellular function . For instance, certain compounds have been found to cause a loss in the mitochondrial membrane potential in a concentration-dependent manner, accompanied by the activation of caspase-9 and -3, which cleave PARP-1 . They also activate caspase-8, which is involved in the extrinsic apoptotic pathway .

Biochemical Pathways

Oxazines, a class of compounds to which 2,3-dihydro-[1,4]oxazine-4-carbaldehyde belongs, are known to be involved in various biological processes .

Result of Action

Related compounds have been shown to cause a loss in the mitochondrial membrane potential and activate various caspases, leading to apoptosis .

Action Environment

It is known that factors such as temperature, ph, and the presence of other compounds can significantly impact the activity of similar compounds .

Propriétés

IUPAC Name |

2,3-dihydro-1,4-oxazine-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c7-5-6-1-3-8-4-2-6/h1,3,5H,2,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBGTFLHDVXZKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC=CN1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-[1,4]oxazine-4-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

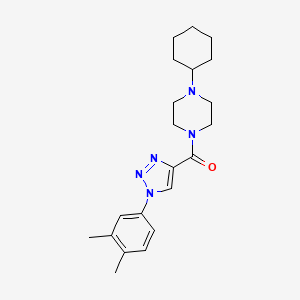

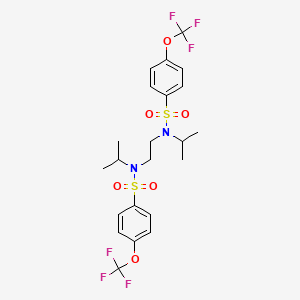

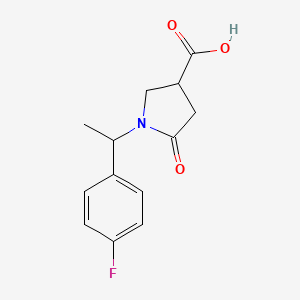

![2-Methyl-7-(4-nitrophenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2538784.png)